molecular formula C21H21N3O5S B11654919 ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate

ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate

Cat. No.: B11654919
M. Wt: 427.5 g/mol
InChI Key: NOCUNRHGQDMPHN-UHFFFAOYSA-N
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Description

Ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate is a complex organic compound that features a thiazine ring, a benzoate ester, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with ethyl 4-aminobenzoate under specific conditions to form an intermediate. This intermediate is then subjected to cyclization and further functionalization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties. This sets it apart from other similar compounds that may lack this feature .

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 4-[[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C21H21N3O5S/c1-3-29-20(27)13-4-6-14(7-5-13)22-19(26)17-12-18(25)24-21(30-17)23-15-8-10-16(28-2)11-9-15/h4-11,17H,3,12H2,1-2H3,(H,22,26)(H,23,24,25)

InChI Key

NOCUNRHGQDMPHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NC3=CC=C(C=C3)OC)S2

Origin of Product

United States

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